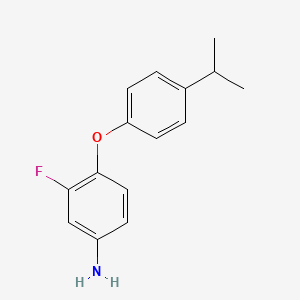
7-Bromo-1-methoxynaphthalene
Übersicht
Beschreibung
7-Bromo-1-methoxynaphthalene is a chemical compound with the linear formula C11H9BrO . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1-methoxynaphthalene is represented by the formula C11H9BrO . The average mass of the molecule is 237.093 Da and the monoisotopic mass is 235.983673 Da .Physical And Chemical Properties Analysis
7-Bromo-1-methoxynaphthalene has a boiling point of 324.7±15.0 °C and a density of 1.447±0.06 g/cm3 . It appears as a pale-yellow to yellow-brown liquid .Wissenschaftliche Forschungsanwendungen
- 7-Bromo-1-methoxynaphthalene is a pale-yellow to yellow-brown liquid .
- It should be stored at a temperature between 2-8°C .
- 7-Bromo-1-methoxynaphthalene could potentially be used as a synthetic intermediate .
- It could be used to synthesize catalysts for highly enantioselective aziridination of styrene derivatives .
- It could also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
- There is a synthetic route to 1,3-disubstituted naphthalene derivatives that could potentially involve 7-Bromo-1-methoxynaphthalene .
- This process involves the bromination of 9,10-dibromoanthrecene .
- The resulting hexabromide can then undergo base-induced elimination to produce tetrabromoanthracene .
General Properties and Storage
Potential Application in Organic Synthesis
Potential Application in the Synthesis of Naphthalene Derivatives
- Potential Application in Polymerization-Induced Self-Assembly
- 7-Bromo-1-methoxynaphthalene could potentially be used in the field of Polymerization-Induced Self-Assembly (PISA) .
- PISA is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .
- This method enables the production of biodegradable objects and particles with various functionalities .
- The specific methods of application or experimental procedures would depend on the specific PISA technique and mechanism being used .
- 7-Bromo-1-methoxynaphthalene could potentially be used in the synthesis of multifunctional materials .
- These materials could have a variety of applications, including in the fields of electronics, photonics, and energy storage .
- The specific methods of application or experimental procedures would depend on the specific material being synthesized and its intended use .
- 7-Bromo-1-methoxynaphthalene could potentially be used in the synthesis of materials with nonlinear optical (NLO) properties .
- These materials could have applications in the fields of telecommunications, data storage, and laser technology .
- The specific methods of application or experimental procedures would depend on the specific NLO material being synthesized and its intended use .
Potential Application in the Synthesis of Multifunctional Materials
Potential Application in the Synthesis of NLO Properties
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIORDWKIZDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619074 | |
| Record name | 7-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methoxynaphthalene | |
CAS RN |
33295-53-3 | |
| Record name | 7-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

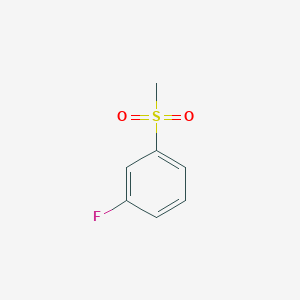
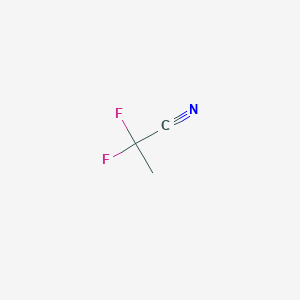
![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)
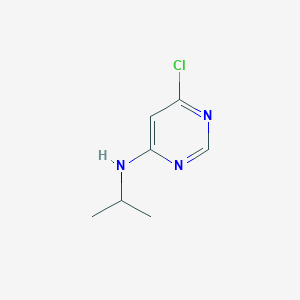

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)


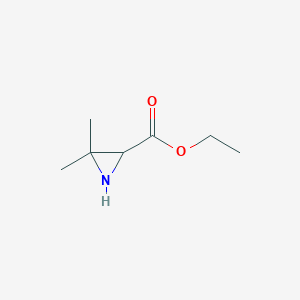

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)


